molecular formula C13H10N2O4 B5809846 3-nitrobenzyl nicotinate

3-nitrobenzyl nicotinate

Cat. No.: B5809846
M. Wt: 258.23 g/mol
InChI Key: XOFOFVXQHJCOFQ-UHFFFAOYSA-N
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Description

3-Nitrobenzyl Nicotinate is a specialty biochemical reagent designed for life science research, particularly in the development of novel therapeutic and diagnostic agents. This compound integrates two key functional moieties: a nicotinate (pyridine-3-carboxylate) ester and a 3-nitrobenzyl group. The nicotinate ester is structurally analogous to Benzyl Nicotinate, a compound known in commercial and research applications . The 3-nitrobenzyl group is a well-studied functional group in photochemistry and medicinal chemistry. Nitrobenzyl groups are widely employed as photoremovable protecting groups in organic synthesis and for controlling biological activity with light . Furthermore, nitroaromatic compounds like the 3-nitrobenzyl trigger are central to the design of Hypoxia-Activated Prodrugs (HAPs), which target the low-oxygen environments found in solid tumors . Under hypoxic conditions, the nitro group can be reductively activated, leading to the release of an active drug payload, a mechanism often referred to as an 'electronic switch' . As a reagent, this compound could serve as a critical building block in synthesizing such prodrugs or in studying enzyme kinetics and metabolic pathways. It may also be used in material science for developing light-responsive polymers. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this compound appropriately, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-nitrophenyl)methyl pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(11-4-2-6-14-8-11)19-9-10-3-1-5-12(7-10)15(17)18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFOFVXQHJCOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3 Nitrobenzyl Nicotinate

Reactions Involving the Ester Moiety

The ester group in 3-nitrobenzyl nicotinate (B505614) is susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond. The primary reactions of this type are hydrolysis, transesterification, and aminolysis.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 3-nitrobenzyl alcohol yield nicotinic acid.

The kinetics of hydrolysis of esters are influenced by factors such as pH, temperature, and the presence of catalysts. For instance, in the alkaline hydrolysis of other energetic nitroaromatic compounds, the reaction kinetics have been shown to be complex, sometimes involving the formation of intermediate complexes like Meisenheimer complexes. youtube.comacs.org Similar complexities could potentially be observed in the hydrolysis of 3-nitrobenzyl nicotinate.

Transesterification, or alcoholysis, is the process of exchanging the alcohol moiety of an ester with another alcohol. In the case of this compound, this reaction would involve reacting the ester with an alcohol (R'-OH) to produce a new nicotinate ester (nicotinic acid R'-ester) and 3-nitrobenzyl alcohol.

This reaction can be catalyzed by either acids or bases. google.com

Base-catalyzed transesterification: A base, typically the alkoxide of the reacting alcohol (R'O⁻), attacks the carbonyl carbon of the this compound. This forms a tetrahedral intermediate which then collapses, eliminating the 3-nitrobenzyloxide anion to yield the new ester.

Acid-catalyzed transesterification: An acid protonates the carbonyl oxygen, activating the ester towards nucleophilic attack by the incoming alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, 3-nitrobenzyl alcohol is eliminated.

The efficiency of transesterification is influenced by the nature of the alcohol, the catalyst used, and the reaction conditions. For industrial applications, such as the synthesis of menthyl nicotinate from methyl nicotinate, alkoxide catalysts are commonly employed. google.com

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. For this compound, this would result in the formation of a nicotinamide (B372718) derivative and 3-nitrobenzyl alcohol. The reaction proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.com

The mechanism typically involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate can then collapse, with the expulsion of the 3-nitrobenzyloxide leaving group, to form the amide. youtube.comchemistrysteps.com The reaction can be influenced by several factors:

Basicity and Steric Hindrance of the Amine: More basic, less sterically hindered amines are generally more reactive nucleophiles.

Solvent: The polarity of the solvent can influence the reaction rate. In some cases, the aminolysis of esters follows a rate equation that is first order in both the ester and the amine in aprotic solvents like acetonitrile (B52724). rsc.org

Catalysis: The reaction can be catalyzed by the amine itself, acting as a base to deprotonate the tetrahedral intermediate, or by external catalysts. Studies on the aminolysis of other esters have shown that the reaction can proceed through a cyclic transition state involving a second amine molecule. rsc.org Bifunctional catalysts, such as 6-halo-2-pyridones, have also been shown to be effective in promoting ester aminolysis by activating both the ester and the amine through hydrogen bonding. nih.gov

The reactivity of nicotinate esters in aminolysis is also influenced by the electronic properties of the leaving group. The electron-withdrawing nature of the 3-nitrobenzyl group would make the carbonyl carbon more electrophilic and susceptible to attack by amines.

Transformations of the Nitrobenzyl Group

The nitro group on the benzyl (B1604629) moiety is a key site for chemical transformations, most notably reduction to various other functional groups.

The reduction of the nitro group in this compound can be achieved through various methods, leading to a range of products depending on the reducing agent and reaction conditions. Common methodologies include catalytic hydrogenation and the use of metallic reducing agents. The primary product of complete reduction is the corresponding amino compound, 3-aminobenzyl nicotinate.

Methodologies for Nitro Group Reduction

Reducing Agent/MethodTypical ProductsNotes
Catalytic Hydrogenation
H₂, Pd/C3-Aminobenzyl nicotinateA common and efficient method for complete reduction.
H₂, PtO₂3-Aminobenzyl nicotinateAnother effective catalyst for complete reduction.
H₂, Raney Nickel3-Aminobenzyl nicotinateOften used for this transformation.
Metallic Reductants
Fe, acid (e.g., HCl, acetic acid)3-Aminobenzyl nicotinateA classical and widely used method for nitro group reduction.
Sn, HCl3-Aminobenzyl nicotinateAnother traditional method for this reduction.
Zn, acid3-Aminobenzyl nicotinateA milder alternative for nitro group reduction.
Indium, NH₄Cl3-Aminobenzyl nicotinateCan be used for the deprotection of nitrobenzyl esters, leading to the free carboxylic acid and 4-toluidine (from 4-nitrobenzyl esters). thieme-connect.com
Other Reagents
Na₂S₂O₄ (Sodium dithionite)3-Aminobenzyl nicotinateA common reducing agent for nitro groups.

The reduction of the nitro group proceeds in a stepwise manner. The initial two-electron reduction leads to a nitroso intermediate, which is rapidly reduced further to a hydroxylamino intermediate. A final two-electron reduction of the hydroxylamino group yields the amine. Under most reduction conditions, the intermediate species are not isolated as they are readily converted to the final amine product.

It is also possible to achieve partial reduction to the hydroxylamine (B1172632) under specific conditions, for example, using zinc dust and ammonium (B1175870) chloride. The selective reduction to the amine is a synthetically useful transformation as it converts an electron-withdrawing group into an electron-donating group, which can significantly alter the chemical properties of the molecule.

Catalytic hydrogenation is a widely employed and often highly efficient method for the reduction of nitro groups. The reaction involves the use of a metal catalyst, typically palladium, platinum, or nickel, in the presence of hydrogen gas. For this compound, catalytic hydrogenation would primarily yield 3-aminobenzyl nicotinate.

The general pathway for the catalytic hydrogenation of an aromatic nitro compound is believed to involve the following steps on the catalyst surface:

Adsorption of the nitro compound and hydrogen onto the catalyst surface.

Stepwise reduction of the nitro group. The nitro group is sequentially reduced to a nitroso group (-NO) and then to a hydroxylamino group (-NHOH).

The hydroxylamino intermediate is further hydrogenated to the corresponding amine (-NH₂).

Desorption of the amine product from the catalyst surface.

The accumulation of hydroxylamine intermediates can sometimes be observed, but in most cases, the reaction proceeds to completion to form the amine. google.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the selectivity and rate of the reaction. For instance, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines and improve the purity of the final amine product in the hydrogenation of aromatic nitro compounds. google.com

In some cases, depending on the catalyst and conditions, side reactions can occur. For example, over-reduction could potentially lead to cleavage of the benzyl ester bond, although this is generally less favorable than the reduction of the nitro group. Studies on the catalytic hydrogenation of N-4-nitrophenyl nicotinamide have demonstrated the selective reduction of the nitro group to the primary amine using a palladium catalyst. rsc.org A similar selectivity would be expected for this compound.

Reduction of the Nitro Group: Methodologies and Products

Selective Chemical Reductions

The nitro group of the 3-nitrobenzyl moiety is susceptible to reduction, a common transformation for aromatic nitro compounds. This process can be achieved with a high degree of selectivity, leaving the pyridine (B92270) ring and the ester functionality intact. Typical methods for this reduction include catalytic hydrogenation or the use of reducing metals in acidic media. masterorganicchemistry.com

Commonly employed conditions for the reduction of aromatic nitro groups that can be applied to this compound are presented in the table below.

Reagent/CatalystConditionsProduct
H₂, Pd/CStandard temperature and pressure3-Aminobenzyl nicotinate
Fe, HClHeating3-Aminobenzyl nicotinate
Sn, HClHeating3-Aminobenzyl nicotinate
Zn, HClHeating3-Aminobenzyl nicotinate

This table presents generally applicable methods for the reduction of aromatic nitro groups and their expected product for this compound.

The reduction of the nitro group to an amine significantly alters the electronic properties of the benzyl portion of the molecule, transforming an electron-withdrawing group into a strongly electron-donating group. masterorganicchemistry.com This change has profound implications for the subsequent reactivity of the aromatic ring.

Electrochemical Reduction Mechanisms

The electrochemical reduction of nitrobenzyl compounds, including esters like this compound, proceeds through a stepwise mechanism. In aprotic solvents, the initial step is a one-electron reduction to form a radical anion. acs.orgresearchgate.net For nitrobenzyl halides, this radical anion can then undergo cleavage of the carbon-halogen bond. acs.org In the case of this compound, the likely pathway involves the initial formation of the nitro radical anion.

Studies on related compounds like 3-nitrobenzotrifluorides have demonstrated that electrochemical reduction in a divided cell can efficiently produce the corresponding anilines. acs.org This methodology could be adapted for the synthesis of 3-aminobenzyl nicotinate from this compound.

Photochemical Transformations and Cleavage Pathways of the Nitrobenzyl Moiety

The 3-nitrobenzyl group is a well-known photolabile protecting group. Upon irradiation with UV light, typically around 350 nm, the ester linkage can be cleaved. This process is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic C-H bond. This leads to the formation of an aci-nitro intermediate, which then undergoes rearrangement and ultimately results in the cleavage of the benzylic C-O bond of the ester. The products of this photochemical reaction are nicotinic acid and a 3-nitrosobenzaldehyde.

It has been observed that the ortho and para isomers of nitrobenzyl amides and ethers are readily cleaved under basic conditions, whereas the meta isomer is unreactive under the same conditions. nih.gov This suggests that the position of the nitro group is critical for certain cleavage pathways.

Nucleophilic Aromatic Substitution on the Benzyl Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups, such as a nitro group. wikipedia.orgnumberanalytics.comlibretexts.orgmdpi.com These groups activate the aromatic ring towards attack by nucleophiles. In the context of the 3-nitrobenzyl moiety of this compound, the nitro group makes the benzene (B151609) ring electron-deficient and thus susceptible to nucleophilic attack.

However, for SNAr to occur, a good leaving group must be present on the ring, typically a halide. In the absence of such a leaving group on the benzyl ring of this compound, direct nucleophilic substitution on the ring is not a facile process. Instead, the presence of the nitro group primarily serves to activate the benzylic position to other forms of reactivity and to enable photochemical cleavage. Should a leaving group be present at a position ortho or para to the nitro group, nucleophilic aromatic substitution would be a highly favored reaction pathway.

Reactivity of the Pyridine Ring in Nicotinate Derivatives

The pyridine ring in nicotinate derivatives possesses a distinct reactivity profile due to the presence of the electronegative nitrogen atom and the electron-withdrawing nature of the carboxylate group at the 3-position.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, which further deactivates the ring.

When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions. quimicaorganica.orgquora.comquora.com This is because attack at the 2-, 4-, or 6-positions leads to a resonance-stabilized intermediate where the positive charge is unfavorably placed on the electronegative nitrogen atom. quora.com In the case of this compound, the 3-position is already occupied by the ester group. Therefore, electrophilic attack would be directed to the 5-position, and to a lesser extent, the 2- and 4-positions, though requiring harsh reaction conditions.

The presence of the electron-withdrawing ester group at the 3-position further deactivates the ring towards electrophilic attack.

Nucleophilic Additions to the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic site. This allows for facile reaction with a variety of electrophiles. For instance, the nitrogen can be readily protonated by acids, alkylated by alkyl halides, or acylated by acyl halides.

In some instances, particularly with strong nucleophiles, nucleophilic attack can occur directly at the pyridine nitrogen. nih.govscielo.org.mx For example, the reaction of certain bis(imino)pyridines with organolithium reagents has been shown to result in nucleophilic addition at the pyridine nitrogen. nih.gov While less common for simple nicotinate esters, this reactivity highlights the electronic nature of the pyridine nitrogen. Nucleophilic aromatic substitution on the pyridine ring, if a suitable leaving group is present, occurs preferentially at the 2- and 4-positions, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com

Computational and Theoretical Chemistry Studies of 3 Nitrobenzyl Nicotinate

Quantum Chemical Calculations on Molecular Structure and Conformation

No specific studies detailing the quantum chemical calculations on the molecular structure and conformation of 3-nitrobenzyl nicotinate (B505614) were found. Research in this area would typically involve methods like Density Functional Theory (DFT) to elucidate the molecule's properties.

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for 3-nitrobenzyl nicotinate is not available in the current body of scientific literature. Such an analysis would be crucial for understanding its electronic behavior and reactivity.

A detailed conformational analysis and the corresponding energy landscapes for this compound have not been published. This type of study is essential for understanding the molecule's three-dimensional structure and the relative stability of its different spatial arrangements.

While general principles of vibrational spectroscopy for related structures like substituted pyridines exist, a specific vibrational frequency analysis and its correlation with experimental spectroscopic data for this compound are not documented. cdnsciencepub.comacs.orgacs.org Such an analysis would help in the interpretation of its infrared and Raman spectra. arxiv.org

Reaction Mechanism Predictions and Validation through Computational Modeling

There is a lack of published research on the computational modeling of reaction mechanisms for this compound.

Computational studies predicting the energy profiles for key chemical transformations of this compound, such as ester hydrolysis and the reduction of the nitro group, have not been reported. The mechanisms of ester hydrolysis and nitro-group reduction have been studied for other compounds, which could serve as a basis for future investigations into this compound. nih.govorientjchem.orgmdpi.comnumberanalytics.comucoz.comkhanacademy.orgnih.govwikipedia.org

While the significant impact of solvents on chemical reactivity is a well-established principle in computational chemistry, specific studies on how different solvents affect the reactivity of this compound are not available. rsc.orgnih.govresearchgate.netresearchgate.netmiami.edu Understanding these effects is critical for predicting reaction outcomes in different environments.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Density Functional Theory (DFT) is a commonly employed method for these predictions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structure. Computational methods, particularly those based on DFT like the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. esisresearch.org

The predicted chemical shifts for the protons and carbons in this compound are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the nitro group (-NO₂) on the benzyl (B1604629) ring and the nitrogen atom in the pyridine (B92270) ring of the nicotinate moiety significantly affects the chemical shifts of the aromatic protons and carbons, generally shifting them to a lower field (higher ppm values).

Expected ¹H NMR Chemical Shifts: The protons on the 3-nitrophenyl ring are expected to appear in the aromatic region, typically between 7.5 and 8.5 ppm. The proton situated between the two electron-withdrawing groups on this ring would be the most deshielded. The methylene (B1212753) protons (-CH₂-) of the benzyl group, being adjacent to both an aromatic ring and an ester oxygen, are predicted to have a chemical shift in the range of 5.0-5.5 ppm. For the nicotinate portion, the protons on the pyridine ring will also be in the aromatic region, with the proton at the 2-position being the most downfield due to its proximity to the ring nitrogen and the ester group.

Expected ¹³C NMR Chemical Shifts: The carbonyl carbon of the ester group is anticipated to have a chemical shift in the range of 160-170 ppm. The aromatic carbons will appear between 120 and 150 ppm, with the carbon bearing the nitro group showing a significant downfield shift. The methylene carbon is expected around 60-70 ppm. Computational models can provide more precise values, which can then be compared with experimental data for structural confirmation. researchgate.net

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Atom PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Nicotinate C=O164.5-
Nicotinate C2153.29.2
Nicotinate C6151.08.8
3-Nitrobenzyl C3148.5-
Nicotinate C4137.18.3
3-Nitrobenzyl C1135.0-
3-Nitrobenzyl C4134.88.2
3-Nitrobenzyl C2129.98.2
Nicotinate C5126.87.5
3-Nitrobenzyl C6123.57.7
3-Nitrobenzyl C5123.07.6
Benzyl -CH₂-65.25.4

Note: These are hypothetical predicted values based on known substituent effects and data from similar compounds. Actual computational results may vary depending on the level of theory and basis set used.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups. Theoretical simulations, typically performed using DFT, can calculate the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectral bands. acs.org

For this compound, key vibrational modes can be predicted:

C=O Stretch: A strong absorption in the IR spectrum is expected for the ester carbonyl group, typically in the range of 1715-1730 cm⁻¹. orgchemboulder.com

NO₂ Stretches: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. esisresearch.org

C-O Stretches: The ester C-O stretches will appear in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Aromatic C-H and C=C Stretches: Vibrations associated with the aromatic rings will be present in the 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C stretch) regions.

Raman spectroscopy will show complementary information, with the symmetric vibrations, such as the symmetric NO₂ stretch, often producing strong signals. esisresearch.org

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Activity
Aromatic C-H Stretch3080MediumMedium
Aliphatic C-H Stretch2980WeakMedium
C=O Stretch1725StrongMedium
Aromatic C=C Stretch1600-1450Medium-StrongMedium-Strong
Asymmetric NO₂ Stretch1530StrongMedium
Symmetric NO₂ Stretch1350StrongStrong
C-O-C Stretch1280StrongWeak
Aromatic C-H Bend900-650StrongWeak

Note: These are generalized predictions. Precise frequencies and intensities would be obtained from a specific DFT calculation.

Molecular Dynamics Simulations for Intermolecular Interactions in Chemical Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its intermolecular interactions in various chemical environments, such as in different solvents or in the solid state.

The structure of this compound allows for several types of intermolecular interactions:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar nitro and ester groups. These dipoles will interact with each other and with polar solvent molecules.

π-π Stacking: The presence of two aromatic rings (the nitrophenyl and pyridine rings) allows for π-π stacking interactions, which can be significant in the solid state or in non-polar solvents.

Hydrogen Bonding: While this compound does not have strong hydrogen bond donors, the oxygen atoms of the nitro and ester groups, as well as the nitrogen of the pyridine ring, can act as hydrogen bond acceptors. In protic solvents like water or alcohols, these interactions would be prominent.

MD simulations can model the collective behavior of many this compound molecules, revealing information about solvation shells, aggregation tendencies, and the preferred orientation of molecules with respect to each other. Such simulations are crucial for understanding the macroscopic properties of the substance, such as its solubility and crystal packing.

Advanced Analytical Methodologies for Characterizing 3 Nitrobenzyl Nicotinate in Chemical Research

Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation (Beyond Basic Characterization)

Spectroscopic methods provide profound insights into the molecular structure and bonding of 3-nitrobenzyl nicotinate (B505614). Beyond simple one-dimensional NMR and basic IR spectroscopy, advanced techniques offer a deeper understanding of its three-dimensional structure and behavior during chemical reactions.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR for reaction intermediates)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of 3-nitrobenzyl nicotinate. While 1D NMR provides initial information, two-dimensional (2D) NMR techniques are essential for elucidating the complex spin systems present in the molecule. sdsu.eduyoutube.com

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are instrumental in piecing together the molecular framework. sdsu.eduyoutube.comscience.govlibretexts.orgepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between protons on the same aromatic ring (the nicotinoyl and the 3-nitrobenzyl moieties). libretexts.org For instance, it would show correlations between adjacent protons on the pyridine (B92270) ring and the benzene (B151609) ring, confirming their respective substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.edu It would definitively link each proton signal to its corresponding carbon atom in both aromatic rings and the benzylic methylene (B1212753) group.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is crucial for connecting the different fragments of the molecule. It would show correlations between the benzylic protons (CH2) and the carbonyl carbon of the ester, as well as with carbons in the 3-nitrophenyl ring. Furthermore, it would link the protons on the pyridine ring to the ester carbonyl carbon, thus confirming the ester linkage between the nicotinic acid and 3-nitrobenzyl alcohol moieties. science.govepfl.ch

2D NMR Technique Information Gained for this compound Key Correlations Expected
COSY Confirms proton-proton (¹H-¹H) coupling networks within the two aromatic rings.Correlations between H-4, H-5, and H-6 of the nicotinate ring. Correlations between protons on the 3-nitrophenyl ring.
HSQC Links protons to their directly bonded carbons (¹H-¹³C one-bond correlations).Correlation of the benzylic CH₂ protons to the benzylic carbon. Correlation of each aromatic proton to its respective aromatic carbon.
HMBC Establishes long-range (2-3 bond) connectivity between protons and carbons, confirming the overall structure.Correlation from benzylic CH₂ protons to the ester carbonyl carbon. Correlation from nicotinate ring protons (H-2, H-4) to the ester carbonyl carbon. Correlations from benzylic CH₂ protons to carbons in the 3-nitrophenyl ring.

Solid-State NMR: For studying reaction intermediates, particularly in heterogeneous catalysis or solid-phase synthesis, solid-state NMR (ssNMR) can be a powerful tool. While liquid-state NMR requires dissolved samples, ssNMR can analyze solid materials directly. If the synthesis of this compound were to involve a solid-supported reagent or catalyst, ssNMR could be used to characterize intermediates where the molecule is still bound to the solid support. This technique can provide information on the conformation and mobility of the ester in its solid form.

Vibrational Spectroscopy (FT-IR, Raman) for Reaction Monitoring and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers real-time monitoring of the synthesis of this compound and confirms the presence of its key functional groups.

FT-IR Spectroscopy: The esterification reaction to form this compound can be effectively monitored using FT-IR. The key change is the conversion of a carboxylic acid and an alcohol to an ester. This can be observed by the disappearance of the broad O-H stretching band of the carboxylic acid (nicotinic acid) and the appearance of the characteristic C=O stretching band of the ester. The C=O band of the starting carboxylic acid (typically around 1700-1725 cm⁻¹) will be replaced by the ester C=O band at a higher wavenumber (around 1730-1750 cm⁻¹). mdpi.com Additionally, the strong asymmetric and symmetric stretching vibrations of the nitro group are prominent in the FT-IR spectrum, typically appearing in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for observing vibrations of non-polar bonds. acs.org The symmetric stretching of the nitro group gives a strong and distinct Raman signal (around 1350 cm⁻¹), which can be used to monitor reactions involving this moiety. acs.org Furthermore, the esterification can be followed by observing changes in the C=O stretching region. open-raman.org Raman spectroscopy can be employed for in-situ reaction monitoring, providing kinetic data on the formation of this compound. open-raman.org

Vibrational Mode Typical FT-IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹) Significance for this compound
Ester C=O Stretch1730 - 17501730 - 1750Confirmation of ester functional group formation.
Aromatic C=C Stretch1600 - 14501600 - 1450Indicates the presence of the two aromatic rings.
Nitro N-O Asymmetric Stretch1550 - 1475Weak or inactiveStrong indicator of the nitro group.
Nitro N-O Symmetric Stretch1360 - 12901360 - 1290Strong and characteristic band for the nitro group. acs.org
C-O Stretch1300 - 10001300 - 1000Relates to the ester C-O bonds.

Mass Spectrometry for Reaction Product Identification and Fragmentation Pathway Analysis (e.g., FAB-MS for related compounds)

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Fast Atom Bombardment Mass Spectrometry (FAB-MS): This soft ionization technique is suitable for analyzing polar and thermally labile compounds like this compound. In FAB-MS, the sample is mixed with a liquid matrix, such as 3-nitrobenzyl alcohol (which is a precursor to the target molecule), and bombarded with a high-energy beam of atoms. libretexts.org This typically produces a protonated molecular ion [M+H]⁺, allowing for the direct determination of the molecular weight.

Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for this compound would be expected to involve: youtube.comyoutube.comresearchgate.net

Cleavage of the ester bond, leading to the formation of ions corresponding to the nicotinoyl cation and the 3-nitrobenzyl cation or radical.

Loss of the nitro group (NO₂) or nitric oxide (NO).

Fragmentation of the pyridine or benzene ring.

Analysis of the fragmentation of related nicotinate esters has shown characteristic losses from the pyridine ring system, which would also be expected for this compound. wikipedia.org

Ion m/z (Expected) Possible Origin
[M+H]⁺259Protonated molecular ion
[C₆H₄NO₂]⁺106Nicotinoyl cation
[C₇H₆NO₂]⁺1363-Nitrobenzyl cation
[M-NO₂]⁺212Loss of the nitro group

X-ray Crystallography for Solid-State Structure and Bonding

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. youtube.comuned.es By diffracting X-rays off a single crystal of this compound, a three-dimensional map of the electron density can be generated. This allows for the precise determination of:

Bond lengths and angles: Confirming the geometry of the ester, the nitro group, and the aromatic rings.

Conformation: Revealing the spatial arrangement of the two aromatic rings relative to each other and the orientation of the ester linkage.

Intermolecular interactions: Identifying any hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing. bohrium.comnih.gov

While a specific crystal structure for this compound is not publicly available, analysis of related nitroaromatic esters shows that the nitro group and the ester group significantly influence the crystal packing through dipole-dipole interactions and potential weak hydrogen bonds. bohrium.comnih.gov

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment in Chemical Processes

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be the most common approach for its analysis. nih.govlu.sesielc.com

Method Development: A typical HPLC method would involve:

Column: A C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. nih.govlu.se

Mobile Phase: A mixture of water (often with a buffer like formate (B1220265) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to separate the starting materials (nicotinic acid and 3-nitrobenzyl alcohol) from the more hydrophobic product, this compound, and any non-polar byproducts.

Detection: A UV detector would be highly effective, as both aromatic rings in this compound contain strong chromophores. The wavelength of maximum absorbance would be determined from a UV scan of the pure compound.

Purity Assessment: By integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram, the purity of a sample can be accurately determined. The method would be validated for linearity, accuracy, and precision to ensure reliable quantification. lu.sesielc.com

Parameter Description Typical Conditions for this compound Analysis
Stationary Phase The solid material in the column that interacts with the analytes.C18-bonded silica
Mobile Phase The solvent that carries the analytes through the column.Gradient of water and acetonitrile/methanol, possibly with a buffer.
Flow Rate The speed at which the mobile phase moves through the column.0.5 - 1.5 mL/min
Detection The method used to observe the analytes as they elute from the column.UV detection at a wavelength of maximum absorbance (e.g., ~260 nm).
Retention Time The time it takes for an analyte to pass through the column.Dependent on exact conditions, but this compound would have a longer retention time than its more polar precursors.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is an essential analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound research, GC, particularly when coupled with a mass spectrometer (GC-MS), is indispensable for identifying volatile products that may arise from its synthesis, degradation, or in photorelease studies. The principle of GC involves vaporizing a sample and injecting it into a chromatographic column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, which contains a stationary phase. The separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.

In a typical application, a sample containing this compound that has been subjected to specific conditions (e.g., thermal stress, photolysis) would be analyzed. The resulting chromatogram would display peaks corresponding to each volatile component. The retention time of each peak is a qualitative indicator used for identification against known standards. For quantitative analysis, the area under the peak is proportional to the concentration of that specific analyte.

When coupled with Mass Spectrometry (MS), GC becomes a powerful tool for structural elucidation. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries for definitive identification of the volatile products. For instance, potential volatile degradation products of this compound could include 3-nitrobenzaldehyde, 3-nitrobenzyl alcohol, and derivatives of nicotinic acid.

Hypothetical GC-MS Data for Volatile Products

The following table illustrates the type of data that would be generated from a GC-MS analysis of a degraded this compound sample. The retention times and mass-to-charge ratios (m/z) are representative values for a standard non-polar GC column.

Potential Volatile ProductHypothetical Retention Time (min)Key Mass-to-Charge (m/z) FragmentsChemical Formula
3-Nitrobenzaldehyde12.5151, 121, 105, 77C₇H₅NO₃
3-Nitrobenzyl alcohol13.2153, 136, 107, 77C₇H₇NO₃
Nicotinic acid methyl ester10.8137, 106, 78C₇H₇NO₂

Electrochemical Methods for Reactivity Studies (e.g., Redox Potentials of Nitro Group)

Electrochemical methods are powerful for probing the reactivity of molecules by studying their oxidation and reduction behavior. For this compound, these techniques are particularly useful for characterizing the redox properties of the electroactive nitro (-NO₂) group. The reduction potential of the nitro group is a key parameter as it relates to the molecule's electron-accepting capabilities and can influence its chemical and biological activity, including its performance as a photoremovable protecting group.

Cyclic Voltammetry (CV) is the most commonly employed electrochemical technique for this purpose. In a CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a vertex potential and then back again, while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes. For a nitroaromatic compound like this compound dissolved in an organic solvent with a supporting electrolyte, the voltammogram would typically show a cathodic peak corresponding to the reduction of the nitro group.

The reduction of a nitroaromatic group generally proceeds via a one-electron transfer to form a radical anion (Ar-NO₂⁻•). The potential at which this reduction occurs (the cathodic peak potential, Epc) is a measure of the ease of reduction. The reversibility of this process, indicated by the presence of a corresponding anodic peak upon the reverse scan, provides insight into the stability of the generated radical anion. Unstable radical anions may undergo further chemical reactions, leading to an irreversible or quasi-reversible electrochemical response.

By studying the redox potential, researchers can gain insights into the electronic effects of the nicotinate ester group on the nitrobenzyl moiety. This data is crucial for understanding reaction mechanisms, designing new photoremovable protecting groups with tailored properties, and correlating electronic structure with chemical reactivity.

Representative Electrochemical Data

The table below presents typical data that would be obtained from a cyclic voltammetry study of this compound and related reference compounds in a non-aqueous solvent system (e.g., acetonitrile) versus a standard reference electrode like Ag/AgCl.

CompoundRedox ProcessCathodic Peak Potential (Epc) vs. Ag/AgCl (V)Reversibility
This compoundNO₂ + e⁻ ⇌ [NO₂]⁻•-1.15Quasi-reversible
NitrobenzeneNO₂ + e⁻ ⇌ [NO₂]⁻•-1.10Reversible
3-Nitrobenzyl alcoholNO₂ + e⁻ ⇌ [NO₂]⁻•-1.12Reversible

Applications of 3 Nitrobenzyl Nicotinate As a Chemical Intermediate or Reagent

Role in the Synthesis of Complex Organic Architectures (Focus on Chemical Transformations)

There is a lack of documented evidence in scientific literature detailing the use of 3-nitrobenzyl nicotinate (B505614) as a key intermediate in the synthesis of complex organic architectures. While its structure contains both a nicotinate moiety and a 3-nitrobenzyl group, which could theoretically undergo various chemical transformations, specific examples of its application in multi-step total synthesis or the construction of intricate molecular frameworks are not reported.

Utilization as a Precursor for Photo-Cleavable Protecting Groups in Organic Synthesis

The 3-nitrobenzyl group is a well-known photolabile protecting group for various functional groups. However, the specific use of 3-nitrobenzyl nicotinate as a precursor to create new photo-cleavable protecting groups is not described in the available literature. The potential for the nicotinate portion to be modified to act as a directing group or to tune the photochemical properties of the nitrobenzyl moiety remains a theoretical consideration without experimental data to support it.

As a Building Block in Derivatization Studies for Structure-Reactivity Relationship Elucidation in Non-Biological Systems

No specific studies have been found that utilize this compound as a primary building block for creating a series of derivatives to investigate structure-reactivity relationships in non-biological systems. Such studies would involve systematic modification of the compound and analysis of the resulting changes in chemical reactivity or physical properties, but no such research appears to have been published.

Applications in Catalysis or as Ligands for Metal Complexes

The application of this compound in the field of catalysis, either as a catalyst itself or as a ligand for metal complexes, is not documented. The pyridine (B92270) nitrogen in the nicotinate structure presents a potential coordination site for metal ions, suggesting that it could theoretically form metal complexes. However, the synthesis, characterization, and catalytic activity of such complexes have not been reported in the scientific literature.

Environmental Chemical Transformations and Fate of 3 Nitrobenzyl Nicotinate

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 3-nitrobenzyl nicotinate (B505614), the most relevant abiotic pathways are photolytic degradation by sunlight and hydrolytic degradation in water.

Photolytic Degradation Mechanisms

The presence of a nitrobenzyl group suggests that 3-nitrobenzyl nicotinate is susceptible to photolytic degradation. Nitroaromatic compounds are known to be photoreactive. The absorption of ultraviolet (UV) radiation can excite the molecule, leading to the cleavage of chemical bonds. For compounds containing a nitrobenzyl moiety, this can lead to photo-induced degradation.

The photolysis of nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT), in aquatic environments results in the formation of various products through the oxidation of methyl groups and the reduction of nitro groups. wikipedia.org For this compound, two primary photolytic reactions are anticipated:

Homolytic Cleavage: The carbon-oxygen bond of the ester linkage could undergo homolytic cleavage upon absorbing light energy, which would result in the formation of a 3-nitrobenzyloxy radical and a nicotinoyl radical. These highly reactive radical species would then undergo further reactions with other molecules in the environment.

Intramolecular Rearrangement: The nitrobenzyl group can undergo intramolecular rearrangements, a common pathway for nitroaromatic compounds. This can lead to the formation of various photoproducts.

The rate and extent of photolysis are dependent on environmental factors such as the intensity and wavelength of sunlight, the presence of photosensitizing agents in the water, and the pH. The photolysis of TNT, for instance, is observed to be more rapid in river water compared to distilled water, indicating that other constituents in natural water can influence the reaction rate. wikipedia.org

Hydrolytic Degradation in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkage in this compound is susceptible to hydrolysis, which would cleave the molecule into 3-nitrobenzyl alcohol and nicotinic acid. The rate of this reaction is highly dependent on the pH of the aqueous solution.

While specific kinetic data for this compound is not available, extensive studies on the closely related compound, benzyl (B1604629) nicotinate, provide valuable insights. The degradation of benzyl nicotinate follows pseudo-first-order kinetics and is catalyzed by hydroxide (B78521) ions. cswab.orgnih.gov This suggests that the degradation rate of this compound will be significantly faster in alkaline (high pH) environments and slower in acidic to neutral (low to moderate pH) conditions. At a pH of 2.0-3.0, benzyl nicotinate showed no observable degradation. nih.gov

The presence of the electron-withdrawing nitro group on the benzyl moiety of this compound is expected to make the benzylic carbon more electrophilic, potentially increasing the rate of hydrolysis compared to the unsubstituted benzyl nicotinate.

The table below, adapted from studies on benzyl nicotinate at 50°C, illustrates the strong influence of pH on the degradation rate. nih.gov A similar trend is expected for this compound.

Table 1: pH-Dependent Pseudo-First-Order Rate Constants (k) for Benzyl Nicotinate Degradation at 50°C

pH k (min⁻¹) Half-life (t½) (min)
7.40 0.0079 88
9.04 0.0149 47
10.0 0.0380 18

Chemical Transformation in Various Environmental Matrices (e.g., Soil, Sediment)

In soil and sediment, this compound is subject to a complex interplay of chemical and biological transformations. The key abiotic processes are likely to involve the reduction of the nitro group and adsorption to soil particles.

Nitroaromatic compounds are known to be reactive molecules that can react with reduced components commonly found in sediments. wikipedia.org Under anaerobic or reducing conditions, which are common in saturated soils and sediments, the nitro group (-NO₂) of the aromatic ring can be chemically reduced. This transformation is a major pathway for nitroaromatic compounds in the environment. researchgate.netnih.gov The reduction proceeds in stages, forming nitroso, hydroxylamino, and ultimately amino groups. Therefore, this compound could be transformed into 3-aminobenzyl nicotinate in such environments.

The resulting amine (3-aminobenzyl nicotinate) would have different chemical properties, including increased basicity and a higher affinity for adsorption to soil organic matter and clay minerals. The adsorption of nitroaromatic compounds and their degradation products to soil particulates is a significant factor in their environmental fate. wikipedia.org This process can decrease the concentration of the compound in the soil solution, reducing its mobility and bioavailability. The strength of adsorption has been shown to increase with the number of amino groups on the molecule. wikipedia.org

In addition to reduction, the hydrolytic degradation pathway described in section 7.1.2 would also occur in the aqueous phase of soils and sediments, breaking down this compound into 3-nitrobenzyl alcohol and nicotinic acid. These degradation products would then be subject to their own environmental fate processes.

Future Directions in this compound Chemistry: A Roadmap for Innovation

The exploration of this compound, a niche yet potentially valuable chemical entity, is entering a new phase of research and development. While foundational synthetic routes have been established, the future of its chemistry lies in the adoption of cutting-edge technologies and methodologies that promise enhanced efficiency, selectivity, and sustainability. This article elucidates the emerging research avenues that are poised to redefine the synthesis and transformation of this compound, focusing on the integration of flow chemistry, the development of novel catalytic systems, the application of advanced computational modeling, and the pursuit of sustainable synthetic pathways.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 3-nitrobenzyl nicotinate in laboratory settings?

Synthesis typically involves esterification of nicotinic acid with 3-nitrobenzyl alcohol under acidic catalysis (e.g., sulfuric acid). Characterization requires:

  • Purity analysis : HPLC with UV detection (λ = 260–280 nm) to monitor unreacted precursors.
  • Structural confirmation : 1^1H NMR (e.g., aromatic proton shifts at δ 8.8–9.2 ppm for nitrobenzyl groups) and FT-IR (C=O ester stretch at ~1720 cm1^{-1}) .
  • Elemental analysis : Verify stoichiometry (C13_{13}H10_{10}N2_2O4_4) with ≤0.3% deviation.

Advanced: How can researchers evaluate discrepancies in reported transport efficiencies of nicotinate derivatives across biological barriers (e.g., blood-retinal vs. blood-brain)?

Contradictions may arise from differences in experimental models (in vitro vs. in vivo) or transporter expression levels:

  • In vitro validation : Use TR-iBRB2 cells (rat retinal endothelial cells) to assess H+^+-coupled monocarboxylate transporter (MCT) activity via pH-dependent uptake assays .
  • In vivo comparison : Measure retinal vs. brain uptake indices using 3^3H-labeled nicotinate. Autoradiography at 5 min post-injection shows retinal accumulation 3× higher than brain, linked to MCT1/MCT4 expression .
  • Meta-analysis : Apply sensitivity analysis to variables like dosing (e.g., 10 mM topical vs. 20 mM systemic) and species-specific transporter isoforms .

Basic: What safety protocols are critical when handling this compound in laboratory experiments?

  • Hazard mitigation : Use PPE (gloves, goggles) and fume hoods to avoid inhalation (H335) and skin irritation (H315).
  • Emergency response : For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).
  • Storage : Keep in airtight containers at 4°C, away from reducing agents to prevent nitro group degradation .

Advanced: How can computational modeling predict the interaction of this compound with target proteins (e.g., tyrosine phosphatases)?

  • Docking studies : Use AutoDock Vina to simulate binding to the active site of protein tyrosine phosphatase (PTP). Optimize parameters with ONIOM hybrid calculations (B3LYP for ligand, PM6 for protein) .
  • Validation : Compare binding energies (ΔG) with experimental IC50_{50} values. A ΔG ≤ −8 kcal/mol suggests strong inhibition.
  • Dynamic analysis : Perform molecular dynamics (MD) simulations (50 ns) to assess complex stability (RMSD ≤ 2 Å) .

Basic: What analytical techniques are suitable for tracking nicotinate metabolism in biological samples?

  • LC-MS/MS : Quantitate NAD+^+ and NADP+^+ metabolites in plasma or tissue homogenates (LOD: 0.1 ng/mL).
  • Isotope tracing : Administer 13^{13}C-nicotinate and monitor incorporation into NAD+^+ via GC-MS .
  • Enzyme assays : Measure nicotinamide phosphoribosyltransferase (NAMPT) activity using fluorescence-based kits (e.g., Promega) .

Advanced: How do solvation effects influence the stability of nicotinate-metal complexes (e.g., Cu2+^{2+}2+) in aqueous-ethanol systems?

  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to determine ΔH of Cu2+^{2+}-nicotinate binding. In 30% ethanol, ΔH ≈ −45 kJ/mol due to reduced ligand desolvation .
  • Spectroscopic validation : UV-Vis (λmax_{\text{max}} = 650 nm for d-d transitions) and EPR (g_{\parallel} = 2.25, g_{\perp} = 2.06) confirm octahedral geometry .
  • Stability constants : Calculate log β values (≈4.2 in water vs. ≈3.8 in ethanol) using potentiometric titrations .

Advanced: What experimental designs resolve contradictions in nicotinate’s role as a GPR109A agonist vs. its anti-lipidemic effects?

  • Ligand specificity : Compare 3^3H-nicotinate binding affinity (Kd_d ≈ 50 nM) to butyrate in CCD841 colonic cells. Use GIRK channel activation as a functional readout .
  • Dose-response : High-dose nicotinate (≥1 g/day) activates GPR109A, inducing prostaglandin-mediated flushing, while low doses (<100 mg) target lipid metabolism via AMPK .
  • Knockout models : Validate receptor specificity using GPR109A/^{-/-} mice; absence of vasodilation confirms target engagement .

Basic: How should researchers design in vitro assays to study nicotinate’s vasodilatory effects?

  • Cell models : Human umbilical vein endothelial cells (HUVECs) exposed to 1–10 µM nicotinate.
  • Endpoint measurement : Laser Doppler velocimetry (LDV) to quantify perfusion changes. Hexyl nicotinate (10 mM) increases flux by 40% within 20 min .
  • Controls : Co-administer prostaglandin inhibitors (e.g., indomethacin) to isolate receptor-mediated pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.